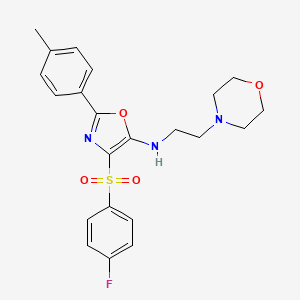
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine, with the molecular formula C22H24FN3O4S and a molecular weight of 445.51 g/mol, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O4S |
| Molecular Weight | 445.51 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-2-(p-tolyl)-N-(2-morpholinoethyl)-1,3-oxazol-5-amine |
| CAS Number | 862739-93-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes, which are critical in tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential in inhibiting various kinases that play roles in cancer cell signaling pathways.
- Modulation of Apoptosis : It may enhance apoptotic pathways in cancer cells, leading to increased cell death.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including those resistant to conventional therapies.
Case Study Findings:
- Cell Line Studies : In vitro tests on HepG2 (liver cancer) and MCF7 (breast cancer) cell lines revealed an IC50 value of approximately 1.30 µM, indicating potent antiproliferative effects .
- In Vivo Efficacy : In murine models, the compound significantly reduced tumor size compared to control groups, demonstrating its potential as a therapeutic agent .
Toxicity Profile
Toxicity assessments have shown that the compound exhibits low toxicity levels at therapeutic doses. Biochemical and hematological parameters remained stable during in vivo testing, suggesting a favorable safety profile for further development .
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-16-2-4-17(5-3-16)20-25-22(31(27,28)19-8-6-18(23)7-9-19)21(30-20)24-10-11-26-12-14-29-15-13-26/h2-9,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIRPZIZHKHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














